![molecular formula C9H7Br2F2N3 B13903175 4,7-Dibromo-5,6-difluoro-2-propyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13903175.png)
4,7-Dibromo-5,6-difluoro-2-propyl-2H-benzo[d][1,2,3]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dibromo-5,6-difluoro-2-propyl-2H-benzo[d][1,2,3]triazole is an organic compound with the molecular formula C11H7Br2F2N3 It is a derivative of benzo[d][1,2,3]triazole, characterized by the presence of bromine and fluorine atoms at specific positions on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dibromo-5,6-difluoro-2-propyl-2H-benzo[d][1,2,3]triazole typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a benzo[d][1,2,3]triazole precursor. The reaction conditions often require the use of bromine and fluorine sources, such as N-bromosuccinimide (NBS) and Selectfluor, under controlled temperatures and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dibromo-5,6-difluoro-2-propyl-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce more complex aromatic compounds .
Wissenschaftliche Forschungsanwendungen
4,7-Dibromo-5,6-difluoro-2-propyl-2H-benzo[d][1,2,3]triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic devices
Wirkmechanismus
The mechanism of action of 4,7-dibromo-5,6-difluoro-2-propyl-2H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in intramolecular charge transfer, which is crucial for its application in organic semiconductors. The electron-donating and electron-withdrawing groups on the molecule facilitate this charge transfer, enhancing its performance in electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole
- 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole
- 4,7-Dibromo-2-(2-butylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole
Uniqueness
4,7-Dibromo-5,6-difluoro-2-propyl-2H-benzo[d][1,2,3]triazole is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination imparts distinct electronic properties, making it particularly suitable for applications in organic electronics and materials science .
Eigenschaften
Molekularformel |
C9H7Br2F2N3 |
|---|---|
Molekulargewicht |
354.98 g/mol |
IUPAC-Name |
4,7-dibromo-5,6-difluoro-2-propylbenzotriazole |
InChI |
InChI=1S/C9H7Br2F2N3/c1-2-3-16-14-8-4(10)6(12)7(13)5(11)9(8)15-16/h2-3H2,1H3 |
InChI-Schlüssel |
UJEFXALPBNURFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1N=C2C(=C(C(=C(C2=N1)Br)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


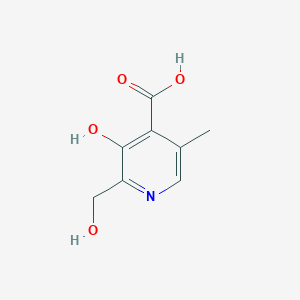

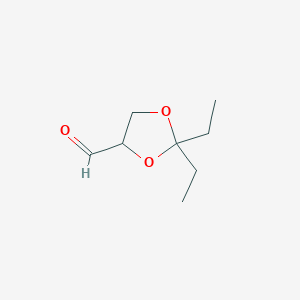

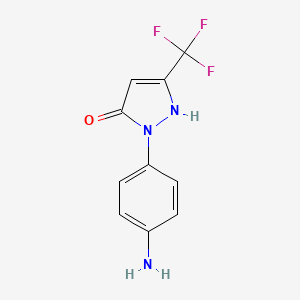
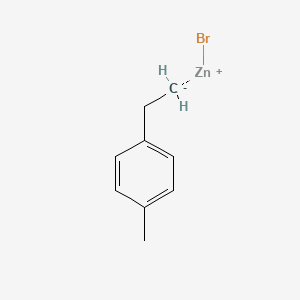
![5-Amino-2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B13903143.png)
![[(2R,3S,5R,10R,15S,18S,19R)-13-ethyl-7-hydroxy-6,18-dimethoxy-15-(methoxymethyl)-11-oxa-13-azahexacyclo[8.8.1.12,5.01,12.03,8.015,19]icosa-6,8-dien-4-yl] benzoate](/img/structure/B13903155.png)
![(2S)-2-[(5-bromo-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino]-2-phenylethanol](/img/structure/B13903157.png)
![2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium](/img/structure/B13903165.png)
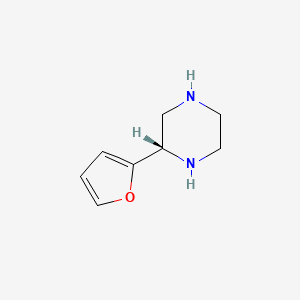
![2-[3-(Methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-9,10-diol](/img/structure/B13903167.png)
![2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]-](/img/structure/B13903174.png)
![tert-butyl (3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate](/img/structure/B13903178.png)
